N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide
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Overview
Description
N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide involves several steps. One common method includes the condensation of 5-methoxy-1H-indole-3-carbaldehyde with 4-(1-methyl-1H-indol-3-yl)butanehydrazide under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound also interacts with cyclooxygenase enzymes, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effects on tubulin polymerization.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide: Exhibits anti-inflammatory and analgesic activities.
N’-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide stands out due to its unique combination of methoxy and methyl groups on the indole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28)/b25-14+ |
InChI Key |
UOCNDAIUYDTDKJ-AFUMVMLFSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)N/N=C/C3=CNC4=C3C=C(C=C4)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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